

In-Depth Technical Guide: Bromo-C4-PEG4-tbutyl Ester

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Compound of Interest

Compound Name: Bromo-C4-PEG4-t-butyl ester

Cat. No.: B15144329

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Introduction

Bromo-C4-PEG4-t-butyl ester is a heterobifunctional chemical linker instrumental in the fields of targeted protein degradation and antibody-drug conjugates (ADCs). As a PEG-based PROTAC (Proteolysis Targeting Chimera) linker, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecule features three key functional components: a bromo group, a tetraethylene glycol (PEG4) spacer, and a t-butyl ester protected carboxyl group. The bromo group serves as a reactive handle for nucleophilic substitution, typically with an amine or thiol on a target-binding ligand. The hydrophilic PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC or ADC. Finally, the t-butyl ester provides a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group for further conjugation. This guide provides a comprehensive overview of the structure, properties, and a generalized application of Bromo-C4-PEG4-t-butyl ester in chemical biology and drug discovery.

Core Data Presentation

The physicochemical properties of **Bromo-C4-PEG4-t-butyl ester** are summarized in the table below for easy reference and comparison.



Property	Value	Source
Molecular Formula	C15H29BrO6	PubChem[1]
Molecular Weight	385.29 g/mol	PubChem[1]
CAS Number	564476-32-0	MedchemExpress, Caltag Medsystems[1][2]
IUPAC Name	tert-butyl 3-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]propanoate	PubChem[1]
Appearance	Colorless to light yellow liquid	MedchemExpress[2]
Purity	≥98%	Caltag Medsystems[1]
Solubility	Soluble in DMSO, DCM, DMF	BroadPharm
Storage Conditions	-20°C for long-term storage	MedchemExpress, BroadPharm

Experimental Protocols

While **Bromo-C4-PEG4-t-butyl ester** is widely marketed as a PROTAC and ADC linker, specific and detailed experimental protocols for its use in the synthesis of a named drug candidate are not readily available in peer-reviewed literature. However, a general protocol for its conjugation to a target-binding ligand (TBL) containing a nucleophilic group (e.g., a primary amine) can be outlined as follows. This protocol is illustrative and may require optimization for specific applications.

General Protocol for Conjugation of **Bromo-C4-PEG4-t-butyl ester** to an Amine-Containing Target-Binding Ligand:

Materials:

- Bromo-C4-PEG4-t-butyl ester
- Amine-containing Target-Binding Ligand (TBL-NH₂)



- Anhydrous N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients)

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing target-binding ligand (TBL-NH₂) (1.0 eq) in anhydrous DMF.
- Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution. The base is crucial for scavenging the HBr generated during the reaction.
- Addition of Linker: To the stirring solution, add a solution of Bromo-C4-PEG4-t-butyl ester
 (1.1-1.5 eq) in a small amount of anhydrous DMF dropwise.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of
 the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass
 spectrometry (LC-MS) until the starting material (TBL-NH₂) is consumed. The reaction time
 can vary from a few hours to overnight depending on the reactivity of the amine.
- Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the
 mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer
 sequentially with saturated aqueous sodium bicarbonate solution and brine.

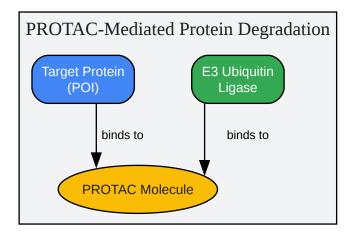


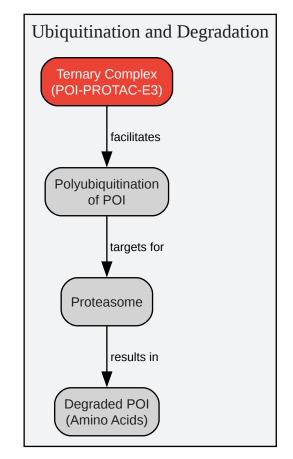
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane or methanol in dichloromethane) to yield the pure TBL-PEG4-t-butyl ester conjugate.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

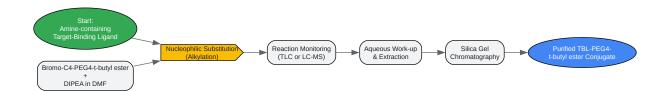
Visualizations

The following diagrams illustrate the logical relationships and workflows relevant to the application of **Bromo-C4-PEG4-t-butyl ester**.











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References

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